1,3-Benzenediol, 5-(2-benzofuranyl)-, also known as 5-(2-benzofuranyl)-1,3-benzenediol, is an organic compound characterized by a benzofuran moiety attached to a resorcinol structure. Its molecular formula is C₁₄H₁₀O₃, and it features two hydroxyl groups on the benzene ring at the 1 and 3 positions. The presence of the benzofuran ring contributes to its unique chemical properties and biological activities.
These reactions are facilitated by common reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) .
The biological activity of 1,3-benzenediol, 5-(2-benzofuranyl)- has been studied in various contexts. Compounds with similar structures have demonstrated significant pharmacological properties, including:
The synthesis of 1,3-benzenediol, 5-(2-benzofuranyl)- can be achieved through several methods:
1,3-Benzenediol, 5-(2-benzofuranyl)- has potential applications in various fields:
Interaction studies involving 1,3-benzenediol, 5-(2-benzofuranyl)- have focused on its binding affinity and efficacy against specific biological targets. For instance:
Several compounds share structural similarities with 1,3-benzenediol, 5-(2-benzofuranyl)-. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Benzofuran | Contains a benzene fused with a furan ring | Found in many natural products with diverse activities |
Resorcinol | A dihydroxybenzene derivative | Known for its antiseptic properties |
2-Acetylbenzofuran | Acetyl group on a benzofuran structure | Exhibits different reactivity due to acetyl substitution |
Benzodioxole | Contains two fused aromatic rings with oxygen | Often used in medicinal chemistry |
The uniqueness of 1,3-benzenediol, 5-(2-benzofuranyl)- lies in its specific arrangement of hydroxyl groups and the incorporation of the benzofuran moiety, which enhances its biological activity compared to other similar compounds.